5-Fluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole
Description
5-Fluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole (abbreviated here as F-TBT) is a fluorinated benzothiadiazole (BTD)-based monomer with two trimethylstannyl-functionalized thiophene units. This compound is primarily utilized in Stille coupling reactions to synthesize conjugated polymers and small molecules for optoelectronic applications, including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and electrochromic devices . The fluorine substitution at the 5-position of the BTD core enhances electron-withdrawing properties, improving charge transport and reducing the energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) .
Synthesis: F-TBT is synthesized via a palladium-catalyzed Stille cross-coupling reaction between 4,7-dibromo-5-fluorobenzo[c][1,2,5]thiadiazole and tributyl(4-(2-octyldodecyl)thiophen-2-yl)stannane, yielding 46% after purification . Structural confirmation is provided by $^1$H NMR (δ = 8.07 ppm for aromatic protons) and $^13$C NMR (δ = 159.68 ppm for fluorine-coupled carbons) .
Properties
IUPAC Name |
[5-[5-fluoro-4-(5-trimethylstannylthiophen-2-yl)-2,1,3-benzothiadiazol-7-yl]thiophen-2-yl]-trimethylstannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H5FN2S3.6CH3.2Sn/c15-9-7-8(10-3-1-5-18-10)13-14(17-20-16-13)12(9)11-4-2-6-19-11;;;;;;;;/h1-4,7H;6*1H3;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFGAZRENCVSAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC=C(S1)C2=CC(=C(C3=NSN=C23)C4=CC=C(S4)[Sn](C)(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2S3Sn2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-Fluorobenzo[c]thiadiazole
The core structure is synthesized via cyclization of 2-fluoro-1,3-benzenediamine with thionyl chloride under reflux:
$$
\text{C}6\text{H}5\text{FN}2 + \text{SOCl}2 \rightarrow \text{C}6\text{H}3\text{FN}_2\text{S} + 2\text{HCl}
$$
Yields typically exceed 70% under anhydrous conditions.
Regioselective Bromination at Positions 4 and 7
Bromination is achieved using N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃) to direct substitution para to the fluorine atom:
$$
\text{C}6\text{H}3\text{FN}2\text{S} + 2\text{NBS} \rightarrow \text{C}6\text{HBr}2\text{FN}2\text{S} + 2\text{Succinimide}
$$
Reaction Conditions :
Synthesis of 5-(Trimethylstannyl)thiophene-2-boronic Acid
Lithiation and Stannylation of 2-Bromothiophene
- Lithiation : 2-Bromothiophene is treated with n-butyllithium at −78°C in THF, generating a lithiated intermediate at position 5.
- Quenching with Trimethyltin Chloride :
$$
\text{Thiophene-Li} + \text{Me}3\text{SnCl} \rightarrow \text{Thiophene-SnMe}3 + \text{LiCl}
$$
Reaction Conditions :
Boronation via Miyaura Borylation
The stannylated thiophene undergoes borylation using bis(pinacolato)diboron and a palladium catalyst:
$$
\text{Thiophene-SnMe}3 + \text{B}2\text{pin}2 \xrightarrow{\text{Pd(dppf)Cl}2} \text{Thiophene-Bpin} + \text{SnMe}_3\text{-Bpin}
$$
Reaction Conditions :
Cross-Coupling via Suzuki-Miyaura Reaction
The dibrominated benzo-thiadiazole core is coupled with two equivalents of 5-(trimethylstannyl)thiophene-2-boronic acid under Suzuki conditions:
$$
\text{Br}2\text{-Benzo} + 2\text{Thiophene-Bpin} \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{Target Compound} + 2\text{Bpin-Br}
$$
Optimized Reaction Parameters :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (3 mol%) |
| Base | K₂CO₃ (2.5 equiv) |
| Solvent | Toluene/EtOH/H₂O (3:1:1) |
| Temperature | 90°C, 24 hours |
| Yield | 55–60% |
Key Considerations :
- Trimethylstannyl groups are sensitive to protic solvents; thus, minimal aqueous phases are used.
- Purification via silica gel chromatography (hexane/EtOAc) ensures removal of residual tin byproducts.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Stability
- HPLC Purity : ≥98% (C18 column, MeOH/H₂O = 90:10).
- Storage : Sealed under nitrogen at −20°C to prevent oxidation.
Alternative Synthetic Routes
Stille Coupling Approach
Using pre-formed 2-tributylstannylthiophene and 4,7-diiodo-5-fluorobenzo-thiadiazole under Pd₂(dba)₃ catalysis:
$$
\text{I}2\text{-Benzo} + 2\text{Thiophene-SnBu}3 \rightarrow \text{Target Compound} + 2\text{Bu}_3\text{SnI}
$$
Advantages : Higher functional group tolerance for bulky substituents.
Direct Metallation Strategy
Lithiation of 4,7-dibromo-5-fluorobenzo-thiadiazole followed by stannylation:
Industrial-Scale Considerations
| Factor | Small-Scale (Lab) | Large-Scale (Industrial) |
|---|---|---|
| Catalyst Loading | 3–5 mol% | 0.5–1 mol% |
| Solvent Volume | 10 mL/mmol | 3 mL/mmol |
| Reaction Time | 24 hours | 6–8 hours |
| Yield Optimization | Manual monitoring | Automated flow systems |
Cost Drivers :
- Palladium catalysts (40% of total cost).
- Organotin reagents (30% of total cost).
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce different stannyl or thiophene derivatives .
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex chemical entities. Its unique functional groups enable diverse chemical transformations such as oxidation and substitution reactions.
2. Biology
- Biological Activity Studies : Derivatives of 5-Fluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole are being investigated for their potential biological activities. Research has indicated that similar thiadiazole derivatives exhibit antimicrobial properties against various bacterial strains and fungi .
3. Medicine
- Drug Development Potential : There is ongoing research into the medicinal applications of this compound and its derivatives. Thiadiazole derivatives are known to possess a range of pharmacological activities including antibacterial, antifungal, anti-inflammatory, and anticancer effects .
4. Materials Science
- Organic Semiconductors : The compound is also being explored for its use in the development of advanced materials such as organic semiconductors. Its electronic properties make it suitable for applications in organic photovoltaics and electronic devices .
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated various thiadiazole derivatives for their antimicrobial activities against gram-positive and gram-negative bacteria as well as fungi. The findings suggested that these compounds could be promising candidates for developing new antimicrobial agents due to their moderate activity against tested pathogens .
- Cytotoxicity Evaluation : Research involving molecular docking studies highlighted potential anticancer properties of thiadiazole derivatives. The docking results indicated that certain modifications to the thiadiazole framework could enhance cytotoxic effects against cancer cell lines .
- Synthesis of New Derivatives : Novel derivatives have been synthesized from this compound through various substitution reactions. These new compounds were characterized using techniques such as IR and NMR spectroscopy to confirm their structures .
Mechanism of Action
The mechanism of action of 5-Fluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets are still under investigation, but they are believed to involve modulation of electron transport and redox reactions .
Comparison with Similar Compounds
Non-Fluorinated Analog: 4,7-Bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole (TBT)
- Structure : Lacks fluorine at the BTD core.
- Applications : Used in OFETs and OPVs. Copolymerization with thiophene-fused isoindigo (TII) yields PcTII-DTBT, which exhibits ambipolar charge transport but suffers from poor solubility in aromatic solvents .
- Electronic Properties : The absence of fluorine results in a higher LUMO level (-3.4 eV vs. -3.6 eV for F-TBT), reducing electron affinity and limiting photovoltaic performance .
Difluorinated Analog: 5,6-Difluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole (DF-TBT)
- Structure : Contains two fluorine atoms at the 5- and 6-positions of the BTD core.
- Applications: Enhances photothermal conversion efficiency (62.3%) in nanotheranostics due to stronger electron-withdrawing effects .
- Safety : Classified as hazardous (H300+H310+H330) with higher toxicity than F-TBT .
Fluorinated vs. Non-Fluorinated Derivatives
Key Findings:
Fluorination Effects: Fluorine substitution lowers the LUMO level, enhancing electron affinity and charge transport in OPVs. PPDTFBT (F-TBT-based) achieves higher power conversion efficiency (9%) than non-fluorinated PPDTBT .
Solubility Trade-offs : Fluorination reduces solubility in processing solvents, necessitating bulky alkyl side chains (e.g., 2-octyldodecyl) to improve compatibility .
Comparison with Non-Stannyl BTD Derivatives
NK3: 4,7-Bis(5-(m-tolyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole
PT-BTD: 4,7-Bis(5-phenylthiophen-2-yl)benzo[c][1,2,5]thiadiazole
- Performance : Exhibits hole mobility of 0.12 cm$^2$/V·s in OFETs, lower than F-TBT-based polymers (0.3–0.5 cm$^2$/V·s) .
Q & A
Q. What are the key considerations for synthesizing 5-Fluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole?
- Methodological Answer : The synthesis involves sequential Stille coupling reactions due to the trimethylstannyl groups on thiophene moieties. Key steps include:
- Precursor preparation : Start with halogenated benzo[c][1,2,5]thiadiazole derivatives (e.g., 4,7-dibromo analogs) .
- Coupling conditions : Use palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous solvents (THF or toluene) under inert atmosphere to prevent stannane oxidation. Maintain temperatures between 80–110°C for 12–24 hours .
- Purification : Column chromatography with silica gel and non-polar solvents (hexane/ethyl acetate) is critical to isolate the product.
Critical Data :
| Step | Catalyst | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Stille Coupling | Pd(PPh₃)₄ | Toluene | 65–72% | >95% |
Q. How should researchers characterize this compound to confirm its structure?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Identify fluorine coupling patterns (due to the 5-fluoro substituent) and trimethylstannyl proton environments (δ 0.2–0.5 ppm) .
- FT-IR : Confirm C-S (670–710 cm⁻¹) and C-F (1150–1250 cm⁻¹) stretches .
- Elemental Analysis : Validate stoichiometry (C, H, N, S, Sn) with ≤0.4% deviation from theoretical values .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 644.02) .
Q. What are the primary structural features influencing its electronic properties?
- Methodological Answer : The benzo[c][1,2,5]thiadiazole core acts as an electron-deficient unit, while the trimethylstannyl-thiophene groups enhance π-conjugation and electron delocalization. Fluorine at the 5-position increases electronegativity, stabilizing the LUMO. Computational studies (DFT) are recommended to map frontier orbitals .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale research applications?
- Methodological Answer :
- Catalyst screening : Test air-stable Pd catalysts (e.g., PdCl₂(dppf)) to reduce sensitivity to oxygen .
- Solvent effects : Compare DMF (polar aprotic) vs. toluene (non-polar) to balance reaction rate and byproduct formation.
- Stoichiometry : Optimize trimethylstannyl-thiophene:benzo[c][1,2,5]thiadiazole ratios (typically 2.2:1) to account for steric hindrance .
Data Contradictions : - Some protocols report >80% yields using microwave-assisted synthesis, but reproducibility in conventional setups remains challenging .
Q. What strategies mitigate instability of trimethylstannyl groups during storage?
- Methodological Answer :
- Storage : Use amber vials under argon at –20°C to prevent moisture-induced hydrolysis.
- Stabilizers : Add radical scavengers (e.g., BHT) to inhibit Sn-C bond degradation.
- Alternative groups : Explore less sensitive coupling partners (e.g., boronic esters) for long-term studies .
Q. How do electronic properties correlate with performance in optoelectronic devices?
- Methodological Answer :
- UV-Vis/NIR Spectroscopy : Measure absorption/emission profiles (λₐᵦₛ ~450–600 nm) to assess bandgap tuning.
- Cyclic Voltammetry : Determine HOMO/LUMO levels (e.g., LUMO ≈ –3.5 eV vs. Fc/Fc⁺) for OLED or OPV applications .
Contradictions : - Fluorine’s electron-withdrawing effect may reduce charge mobility in some device architectures despite lowering LUMO .
Q. How should researchers address discrepancies in reported biological activity data?
- Methodological Answer :
- Assay standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls (e.g., doxorubicin).
- Solubility adjustments : Employ DMSO concentrations ≤0.1% to avoid false negatives in antimicrobial studies .
Example Data :
| Study | IC₅₀ (μM) | Cell Line | Solvent |
|---|---|---|---|
| A | 12.3 | HeLa | DMSO |
| B | 28.7 | MCF-7 | PBS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
